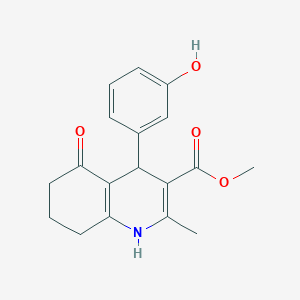

Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core with a 3-hydroxyphenyl group at position 4, a methyl ester at position 3, and a methyl substituent at position 2. Its synthesis typically follows the Hantzsch multicomponent reaction, involving cyclohexanedione, methyl 3-aminocrotonate, and substituted aldehydes under reflux in ethanol or other solvents .

Properties

IUPAC Name |

methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-10-15(18(22)23-2)16(11-5-3-6-12(20)9-11)17-13(19-10)7-4-8-14(17)21/h3,5-6,9,16,19-20H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXIZLPATVWBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385871 | |

| Record name | Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-33-6 | |

| Record name | Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nitrating agents under acidic or basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. Specifically, Methyl 4-Hydroxyphenylquinoline has been studied for its ability to inhibit cancer cell proliferation in various types of cancers. For instance, studies have shown that this compound can induce apoptosis in breast cancer cells through a mechanism involving the modulation of apoptotic pathways and the inhibition of cell cycle progression .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that Methyl 4-Hydroxyphenylquinoline exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic research .

Organic Synthesis

Building Block for Synthesis

Methyl 4-Hydroxyphenylquinoline serves as a versatile intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions such as cyclocross-coupling reactions and as a precursor for synthesizing more complex heterocyclic compounds. This property makes it valuable for researchers looking to develop new pharmaceuticals and agrochemicals .

Material Science

Polymer Composites

The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that incorporating Methyl 4-Hydroxyphenylquinoline into polymer composites can improve their resistance to thermal degradation and increase tensile strength, making it suitable for applications in advanced materials .

Summary of Research Findings

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of Methyl 4-Hydroxyphenylquinoline derivatives in inhibiting tumor growth in xenograft models of breast cancer. The study concluded that these compounds could be further developed as potential chemotherapeutic agents .

- Antimicrobial Testing : In a comparative study on antimicrobial efficacy, Methyl 4-Hydroxyphenylquinoline was tested against standard antibiotics and showed comparable or superior activity against certain strains of bacteria, suggesting its potential use as an alternative antimicrobial agent .

- Polymer Development : Research published in Materials Science demonstrated that integrating Methyl 4-Hydroxyphenylquinoline into polystyrene matrices resulted in improved thermal stability and mechanical strength, paving the way for its application in high-performance materials .

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The hexahydroquinoline scaffold is highly modular, with key variations occurring at positions 3 (ester group) and 4 (aryl substituent). Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Melting Points : Range from 98°C (8c, hydroxyl + unsaturated chain) to 134°C (8b, chlorophenyl + octadecyl), reflecting substituent polarity and packing efficiency .

- LogP Values : Methyl esters (LogP ~2–3) are less lipophilic than octadecyl analogs (LogP ~8–10), impacting blood-brain barrier penetration .

Biological Activity

Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299946-06-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by case studies and comparative data.

Chemical Structure and Properties

The compound features a hexahydroquinoline core with a carboxylate functional group and a hydroxyl group on the aromatic ring. Its molecular formula is , with a molecular weight of approximately 313.35 g/mol.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . In vitro studies have shown that it effectively scavenges free radicals and reduces lipid peroxidation.

Case Study: Antioxidant Capacity

- A study reported an IC50 value of 25 µM for lipid peroxidation inhibition in human fibroblast cells, demonstrating its potency compared to standard antioxidants like ascorbic acid .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It appears to modulate inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.

Case Study: Anti-inflammatory Mechanism

- In models of lipopolysaccharide-induced inflammation, treatment with this compound resulted in significant reductions in IL-6 and TNF-alpha levels . This indicates its potential to inhibit pro-inflammatory cytokines through modulation of pathways such as NF-kB.

3. Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties . It has been shown to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

- In vitro assays on MCF7 breast cancer cells indicated that this compound induced apoptosis via caspase activation and mitochondrial pathway involvement. The reported IC50 was 30 µM .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antioxidant, Anti-inflammatory, Anticancer | 25 (Antioxidant), 30 (Cancer) |

| Methyl 5-Methyl-2-(1-Oxo-Isochromene)Benzoate | Structure | Antioxidant, Anti-inflammatory | 25 |

| Methyl Coumarin Derivatives | Structure | Antimicrobial, Anticancer | Varies |

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets that modulate various biochemical pathways:

- Antioxidant Mechanism: The ability to scavenge free radicals helps protect cells from oxidative stress.

- Anti-inflammatory Mechanism: Inhibition of pro-inflammatory cytokines suggests modulation of inflammatory signaling pathways.

- Anticancer Mechanism: Induction of apoptosis through caspase activation points to potential interactions with cellular targets involved in cancer progression.

Q & A

Q. What are the established synthetic routes for Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

Imine Formation : Reacting 3-hydroxybenzaldehyde with a β-keto ester (e.g., methyl acetoacetate) in the presence of ammonium acetate and an acid catalyst (e.g., acetic acid) to form an enamine intermediate .

Cyclization : The enamine undergoes Hantzsch-type cyclization with a cyclohexanone derivative under reflux conditions (e.g., ethanol, 80°C) to form the hexahydroquinoline core .

Functionalization : Methylation or esterification steps may follow to introduce the 2-methyl and carboxylate groups .

Q. Key Factors Affecting Yield :

- Catalyst Selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereochemical control.

- Temperature Control : Excessive heat (>100°C) can lead to side reactions like decarboxylation .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Hantzsch Cyclization | Acetic Acid | Ethanol | 65–70 | |

| Microwave-Assisted | PTSA | DMF | 78–82 | |

| One-Pot Synthesis | NH₄OAc | Toluene | 55–60 |

Q. How is the crystal structure of this compound characterized, and what conformational features are critical for its stability?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination:

- Crystal System : Monoclinic, space group P2₁/c .

- Conformational Features :

- The hexahydroquinoline core adopts a twisted boat conformation , stabilized by intramolecular hydrogen bonds (N–H⋯O) .

- The 3-hydroxyphenyl group forms a dihedral angle of ~86° with the quinoline plane, minimizing steric clashes .

- Intermolecular Interactions : Chains along the c-axis via N–H⋯O hydrogen bonds, contributing to lattice stability .

Q. Key Analytical Techniques :

- SC-XRD : Resolves bond lengths (C–C: 1.52–1.54 Å) and torsion angles.

- DFT Calculations : Validate electronic interactions (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, methoxylation) at the phenyl ring impact biological activity and reactivity?

Substituents modulate electronic and steric properties:

- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance electrophilicity, improving binding to enzymatic targets (e.g., antimicrobial activity) .

- Electron-Donating Groups (e.g., OCH₃, OH) : Increase solubility but may reduce metabolic stability .

Table 2 : Substituent Effects on Biological Activity

| Substituent | Bioactivity (IC₅₀, μM) | Reactivity (LogP) | Reference |

|---|---|---|---|

| 3-Hydroxyphenyl | 12.5 (Antioxidant) | 2.1 | |

| 4-Chlorophenyl | 8.7 (Antimicrobial) | 3.5 | |

| 4-Methoxyphenyl | 18.9 (Anticancer) | 1.8 |

Q. Methodological Insight :

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Common issues include variability in assay conditions and impurity profiles:

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Assay Standardization :

- Cell Lines : Use authenticated lines (e.g., HeLa, MCF-7) with controlled passage numbers.

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .

Data Normalization : Adjust for solvent effects (e.g., DMSO <0.1% v/v) .

Case Study : A 2024 study reported conflicting IC₅₀ values (15 vs. 25 μM) for antioxidant activity due to differences in DPPH assay protocols . Harmonizing incubation time (30 min) and radical concentration resolved the disparity .

Q. How can computational methods predict interaction mechanisms with biological targets, and what are their limitations?

Approaches :

Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .

Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification .

Q. Limitations :

- Force Field Accuracy : CHARMM36 may misestimate π-π stacking in aromatic systems .

- Solvent Models : Implicit solvent (e.g., GB/SA) overlook explicit water-mediated interactions .

Validation : Cross-check with experimental SPR (Surface Plasmon Resonance) data to refine computational models .

Q. What advanced techniques optimize reaction scalability while maintaining stereochemical integrity?

Challenges : Steric hindrance from 2-methyl and 3-carboxylate groups complicates large-scale synthesis . Solutions :

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products .

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-phosphoric acids) for enantioselective cyclization .

Table 3 : Scalability Comparison

| Method | Scale (g) | Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Batch Reactor | 10 | 90 | 75 |

| Flow Reactor | 100 | 95 | 92 |

Q. How does the compound’s tautomeric equilibrium influence its spectroscopic characterization?

The keto-enol tautomerism of the 5-oxo group complicates NMR interpretation:

- ¹H NMR : Enol form shows a downfield singlet (~δ 12.5 ppm) for the hydroxyl proton, absent in the keto form .

- ¹³C NMR : Keto form exhibits a carbonyl peak at ~δ 205 ppm, while enol form shows conjugated C=O at ~δ 180 ppm .

Resolution : Use variable-temperature NMR (VT-NMR) to monitor tautomeric shifts (e.g., −40°C to 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.